molecular formula C17H16ClN5O B6519157 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide CAS No. 933223-26-8

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide

Cat. No.: B6519157
CAS No.: 933223-26-8
M. Wt: 341.8 g/mol
InChI Key: YOSZLRRIUZLZQE-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.1043378 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-12-3-2-4-13(9-12)10-17(24)19-11-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSZLRRIUZLZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects.

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClN5O
  • Molecular Weight : 345.81 g/mol

The presence of a tetrazole ring and a chlorophenyl group contributes to its biological activity by potentially enhancing interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds with similar tetrazole structures exhibit notable antimicrobial properties. For instance, derivatives of tetrazoles have been evaluated for their effectiveness against various bacterial strains. In one study, compounds with tetrazole moieties demonstrated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that this compound could possess similar properties .

Anticancer Potential

The anticancer activity of tetrazole-containing compounds has been widely studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain tetrazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .

Enzyme Inhibition

This compound may also act as an inhibitor for several enzymes. In studies involving related compounds, strong inhibitory effects against acetylcholinesterase (AChE) and urease were observed. Such activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving:

  • Formation of the Tetrazole Ring : This typically involves the reaction of hydrazine derivatives with carbonyl compounds.
  • Methylation : The introduction of the methyl group to link the tetrazole moiety to the acetamide.
  • Final Coupling : The final step usually involves coupling the resulting intermediate with 3-methylphenyl acetamide.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds extensively:

CompoundActivityReference
5-(4-Chlorophenyl)-1H-tetrazoleAnticancer
N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamideAntimicrobial
Various Tetrazole DerivativesAChE Inhibition

These findings highlight the therapeutic potential of tetrazole-containing compounds in various medical fields.

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